molecular formula C15H18N2O5 B15215519 Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 64405-49-8

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B15215519
CAS No.: 64405-49-8
M. Wt: 306.31 g/mol
InChI Key: BAESFPJDLRNSHO-CSKARUKUSA-N
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Description

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with ethyl chloroformate and sodium ethoxide to introduce the ethoxy-oxoethylidene group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts[][3].

Mechanism of Action

The mechanism of action of Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Uniqueness

Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrido[1,2-a]pyrimidine core is particularly notable for its potential in medicinal chemistry .

Properties

CAS No.

64405-49-8

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

ethyl (9E)-9-(2-ethoxy-2-oxoethylidene)-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H18N2O5/c1-3-21-12(18)8-10-6-5-7-17-13(10)16-9-11(14(17)19)15(20)22-4-2/h8-9H,3-7H2,1-2H3/b10-8+

InChI Key

BAESFPJDLRNSHO-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCCN2C1=NC=C(C2=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C=C1CCCN2C1=NC=C(C2=O)C(=O)OCC

Origin of Product

United States

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